2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone
Description
2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone is a cyclopentanone derivative featuring a hydroxyl group and a 4-nitrophenyl-substituted methyl group at the C2 position of the cyclopentane ring. This structural motif is significant in medicinal and agrochemical research due to the nitro group’s role in enhancing interactions with biological targets .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[hydroxy-(4-nitrophenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13NO4/c14-11-3-1-2-10(11)12(15)8-4-6-9(7-5-8)13(16)17/h4-7,10,12,15H,1-3H2 |
InChI Key |
CIYBYDAJXJZQNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route: Aldol Reaction
The most commonly reported method to synthesize 2-(hydroxy-(4-nitrophenyl)methyl)cyclopentanone is via an aldol condensation reaction between cyclopentanone and 4-nitrobenzaldehyde. This reaction forms a β-hydroxyketone intermediate, which corresponds to the target compound.
- Reaction Type: Aldol addition (carbon–carbon bond formation)
- Reactants: Cyclopentanone and 4-nitrobenzaldehyde
- Catalysts: Chiral zinc complexes of aminoacyl 1,4,7,10-tetraazacyclododecane or organocatalysts
- Solvents: Organic solvents such as dichloromethane or aqueous mixtures (e.g., brine or water-ethanol mixtures)
- Temperature: Typically room temperature to slightly elevated temperatures
- Purification: Column chromatography (silica gel) or crystallization
This synthetic approach is favored for its straightforwardness and ability to induce chirality in the product, yielding enantiomerically enriched compounds when chiral catalysts are employed.
Catalyst Systems and Reaction Conditions
Several catalyst systems have been evaluated to optimize yield, stereoselectivity, and enantiomeric excess (ee):
Reaction Procedure Example
A representative procedure involves stirring equimolar amounts of cyclopentanone and 4-nitrobenzaldehyde in an organic solvent, followed by the addition of a catalytic amount of chiral zinc complex or organocatalyst. The reaction is typically allowed to proceed for 12–24 hours at room temperature. The product is then isolated by flash column chromatography using an eluent such as ethyl acetate/petroleum ether in ratios around 10:90.
Chemical Reaction Analysis and Modifications
Reaction Types Involving the Compound
The compound can undergo various chemical transformations, expanding its utility:
| Reaction Type | Reagents/Conditions | Product Type | Notes |
|---|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC), DCM | Ketone derivative | Hydroxy group oxidized to carbonyl |
| Reduction | Hydrogen gas, Pd/C catalyst | Amino derivative | Nitro group reduced to amino group |
| Substitution | Acyl chlorides, pyridine (base) | Ester derivatives | Hydroxy group esterified |
Purification and Characterization
- Purification is generally achieved by silica gel column chromatography.
- Characterization techniques include NMR (1H and 13C), chiral HPLC for enantiomeric excess, IR spectroscopy, and single-crystal X-ray diffraction when applicable.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C12H13NO4 |
| Molecular Weight | Approximately 235.24 g/mol |
| Reaction Time | 12–24 hours |
| Typical Yield | 36–92% (depending on catalyst and conditions) |
| Diastereomeric Ratio | High anti/syn ratio reported in some studies |
| Enantiomeric Excess (ee) | Up to >99% with optimal chiral catalysts |
| Common Solvents | Dichloromethane, ethanol, water-ethanol mixtures |
| Typical Temperature | Room temperature to slightly elevated (~25–40 °C) |
Research Perspectives and Source Diversity
- The aldol reaction remains the cornerstone of synthesis, with recent advances focusing on asymmetric catalysis to improve stereoselectivity and yield.
- Alternative green chemistry approaches employ aqueous media and organocatalysts to reduce environmental impact.
- Structural studies using X-ray crystallography and NMR confirm the stereochemistry and purity of the synthesized compounds.
- The compound’s utility extends to being a building block for biologically active heterocycles, as demonstrated in related synthetic pathways involving cyclopentanone derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-(4-Nitrophenylmethyl)cyclopentanone.
Reduction: 2-(Hydroxy-(4-aminophenyl)methyl)cyclopentanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone involves its interaction with specific molecular targets. For example, as a fluorescent sensor, it exhibits a selective chelation-enhanced fluorescence effect in the presence of cadmium ions. This interaction likely involves the coordination of the metal ion with the hydroxy and nitro groups, leading to changes in the electronic structure and fluorescence properties of the compound .
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing vs. Lipophilic Groups: The nitro group in the target compound contrasts with the chlorophenyl group in 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, which is less polar but more lipophilic. This difference impacts their applications: nitro-substituted compounds often exhibit antimicrobial properties , while chlorophenyl derivatives are prioritized in agrochemicals .
- Steric Effects: NECTARYL’s bulky cyclohexenylpropyl substituent likely reduces reactivity compared to the smaller hydroxy-(4-nitrophenyl)methyl group, making it more suitable for non-reactive applications like fragrances .
Key Observations:
- The target compound’s synthesis may mirror methods used for nitroaromatic cyclopentanones, such as condensation reactions . In contrast, the chlorophenyl derivative employs ester hydrolysis and alkylation, optimized for industrial-scale fungicide production .
Key Observations:
- Antimicrobial Potential: Nitroaromatic compounds like the target molecule show promise in antimicrobial studies, as seen in structurally related 1,3,4-thiadiazole derivatives .
- Agrochemical Utility : Chlorophenyl derivatives dominate fungicide synthesis due to stability and cost-effectiveness .
Biological Activity
2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its pharmacological properties, including antibacterial, antioxidant, and anticancer activities. The information is drawn from various research studies and reviews.
- Chemical Formula : C13H15NO4
- Molecular Weight : 249.27 g/mol
- CAS Number : [Not provided in the sources]
Antibacterial Activity
Research indicates that derivatives of cyclopentanone compounds exhibit significant antibacterial properties. For instance, studies have shown that certain nitrophenyl derivatives demonstrate activity against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 1 | 50 | E. faecalis |
| Compound 2 | 40 | P. aeruginosa |
| Compound 3 | 45 | K. pneumoniae |
Antioxidant Activity
The antioxidant potential of 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Compounds with similar structures have shown significant inhibition of lipid peroxidation and free radical generation, indicating their potential use as antioxidants in therapeutic applications .
Anticancer Activity
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds indicate promising anticancer activity:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 12.41 | Compound A |
| HepG2 | 9.71 | Compound B |
| HCT-116 | 2.29 | Compound C |
These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by alterations in cell morphology and viability at varying concentrations .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized a series of cyclopentanone derivatives and assessed their antibacterial properties against multi-drug resistant strains. The results indicated that some derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics .
- Antioxidant Evaluation : Another investigation focused on the antioxidant capabilities of cyclopentanone derivatives, revealing that these compounds significantly reduced oxidative stress markers in cellular models, which could be beneficial in preventing diseases linked to oxidative damage .
- Cytotoxicity Assessment : A study conducted on the cytotoxic effects of various cyclopentanone derivatives highlighted their potential as anticancer agents, demonstrating selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone with high purity?
- Methodological Answer : Synthesis typically involves cyclization of a nitro-substituted phenyl precursor with cyclopentanone derivatives. Key steps include:
- Protection of the hydroxyl group (e.g., using acetyl or trimethylsilyl groups) to prevent side reactions during nitro-group introduction .
- Optimizing reaction conditions : Temperature (80–120°C) and solvent polarity (e.g., DMF or THF) influence yield. Catalysts like p-toluenesulfonic acid (pTSA) can accelerate cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95% by GC/HPLC) .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Compare H and C NMR peaks with computed spectra (e.g., using ACD/Labs or ChemDraw). The hydroxyl proton (~5.0 ppm, broad) and nitro group’s deshielding effect on adjacent protons are diagnostic .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of NO group at m/z 46).
- X-ray Crystallography : Resolve stereochemical ambiguity by analyzing single-crystal structures, especially for the hydroxy-methyl stereocenter .
Advanced Research Questions
Q. What experimental strategies address contradictions in stereochemical assignment of the hydroxy-methyl group?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers. Compare retention times with synthetic standards .
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing C=O and NO vibrational modes.
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict optical rotation ([α]) and compare with experimental data .
Q. How can researchers investigate the compound’s potential as a catalyst or ligand in asymmetric synthesis?
- Methodological Answer :
- Coordination Studies : Test metal-binding affinity (e.g., with Cu(II) or Pd(II)) via UV-Vis titration. Monitor shifts in λ upon complexation .
- Catalytic Screening : Evaluate enantioselectivity in model reactions (e.g., aldol condensation). Use H NMR to measure enantiomeric excess (ee) via chiral derivatizing agents .
- DFT-Based Mechanistic Analysis : Simulate transition states to rationalize stereochemical outcomes .
Q. What approaches resolve discrepancies in biological activity data across assays?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell line viability, incubation time). For enzyme inhibition studies, use IC values from triplicate experiments .
- Solubility Optimization : Address false negatives by testing dimethyl sulfoxide (DMSO) concentrations ≤1% to avoid cytotoxicity .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
